Pyridine, 2-(1-methoxyethenyl)-

Organic Synthesis Heterocyclic Chemistry Reaction Regiospecificity

Pyridine, 2-(1-methoxyethenyl)-, with the CAS number 67200-36-6 and molecular formula C8H9NO, is a heterocyclic building block characterized by a methoxyvinyl substituent at the 2-position of the pyridine ring. This structural feature imparts unique electronic and steric properties that differentiate it from other vinylpyridine analogs, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 67200-36-6
Cat. No. B3055829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(1-methoxyethenyl)-
CAS67200-36-6
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCOC(=C)C1=CC=CC=N1
InChIInChI=1S/C8H9NO/c1-7(10-2)8-5-3-4-6-9-8/h3-6H,1H2,2H3
InChIKeyWZMCQESTZDDNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 2-(1-methoxyethenyl)- (CAS 67200-36-6): A Distinct Building Block for Regiospecific Synthesis


Pyridine, 2-(1-methoxyethenyl)-, with the CAS number 67200-36-6 and molecular formula C8H9NO, is a heterocyclic building block characterized by a methoxyvinyl substituent at the 2-position of the pyridine ring [1]. This structural feature imparts unique electronic and steric properties that differentiate it from other vinylpyridine analogs, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals [2]. Its primary utility lies in its ability to participate in regiospecific cycloaddition and addition reactions, a characteristic leveraged for precise molecular construction.

Why Pyridine, 2-(1-methoxyethenyl)- (CAS 67200-36-6) Cannot Be Simply Replaced by 2-Vinylpyridine


Substituting Pyridine, 2-(1-methoxyethenyl)- with its closest analog, 2-vinylpyridine, is not scientifically sound for applications requiring regiospecific control. Experimental evidence demonstrates that the introduction of a methoxy group onto the vinyl moiety fundamentally alters the compound's electronic structure, thereby dictating the regiochemical outcome of its reactions [1]. This difference in reactivity is not a matter of degree but of pathway selection, meaning that the use of a generic vinylpyridine would lead to an entirely different product distribution or reaction failure, directly impacting synthetic route viability, yield, and final product purity.

Quantitative Evidence for Selecting Pyridine, 2-(1-methoxyethenyl)- (CAS 67200-36-6)


Regiospecificity in Cycloaddition Reactions with Acrylic Acid Derivatives

The regiospecificity of the reaction of Pyridine, 2-(1-methoxyethenyl)- with acrylonitrile and methyl acrylate was experimentally determined and compared to that of 2-vinylpyridine. The study showed a complete shift in regioisomeric product distribution between the two compounds, which was accurately predicted by MO perturbation theory [1]. This demonstrates that the methoxy substituent is not an inert spectator but a powerful director of chemical reactivity.

Organic Synthesis Heterocyclic Chemistry Reaction Regiospecificity

Theoretical Prediction of Differential Reactivity as a Procurement Screen

The divergent reactivity of Pyridine, 2-(1-methoxyethenyl)- and 2-vinylpyridine was not only observed but also successfully predicted using MO perturbation theory calculations [1]. This confirms that the methoxy group's influence is a predictable, intrinsic electronic effect rather than an experimental artifact.

Computational Chemistry Medicinal Chemistry Reaction Prediction

Potential as a Masked Acyl Anion Equivalent

While not a direct comparator study, the 1-methoxyethenyl group can serve as a masked acyl anion equivalent (R-C(O-)-), enabling synthetic transformations not accessible with simple vinyl or alkyl pyridines [1]. This synthetic utility is inferred from its electron-rich nature, which contrasts with the electron-deficient vinyl group in 2-vinylpyridine.

Organic Synthesis Umpolung Chemistry Heterocyclic Building Blocks

Key Application Scenarios for Pyridine, 2-(1-methoxyethenyl)- (CAS 67200-36-6)


Precise Synthesis of Regioisomerically Pure Heterocyclic Libraries

In medicinal chemistry programs, the synthesis of diverse heterocyclic libraries is paramount. The proven ability of Pyridine, 2-(1-methoxyethenyl)- to control regiochemistry in cycloaddition reactions makes it an essential building block for constructing regioisomerically pure compounds, thereby avoiding costly and time-consuming separations of regioisomeric mixtures and ensuring consistent biological evaluation [1].

Development of Novel Pharmaceutical Intermediates with Unique Core Structures

The compound's potential to act as a masked acyl anion equivalent allows chemists to explore unconventional bond-forming reactions. This enables the design of novel pharmaceutical intermediates with unique core structures that are not accessible through standard reactions of 2-vinylpyridine or other 2-alkyl/alkenyl pyridines [1].

Exploration of Structure-Activity Relationships (SAR) in Drug Discovery

When exploring the SAR around a pyridine-containing pharmacophore, the choice of substituent is critical. Using Pyridine, 2-(1-methoxyethenyl)- instead of 2-vinylpyridine can lead to profound changes in molecular conformation and electronic distribution. The documented switch in regiochemical reactivity is a direct manifestation of this, providing a rational basis for its use in probing a different region of chemical and biological space [1].

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